2-Methoxy-8-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-8-methylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core substituted with a methoxy group at the second position and a methyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-8-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methoxyaniline with 2,3-butanedione under acidic conditions to form the desired quinoxaline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-8-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while reduction can produce 2-methoxy-8-methyl-1,2-dihydroquinoxaline.
Scientific Research Applications
2-Methoxy-8-methylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-8-methylquinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-Methylquinoxaline: Similar in structure but lacks the methoxy group.
8-Methylquinoxaline: Similar but lacks the methoxy group at the second position.
2-Methoxyquinoxaline: Similar but lacks the methyl group at the eighth position.
Uniqueness: 2-Methoxy-8-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methoxy-8-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-8-10(7)12-9(13-2)6-11-8/h3-6H,1-2H3 |
InChI Key |
RYWFTXZEPPKNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.